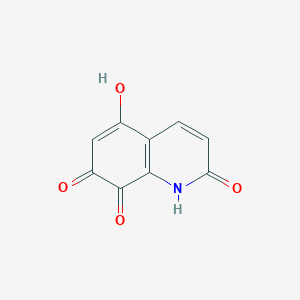

5-Hydroxyquinoline-2,7,8(1h)-trione

Description

Properties

CAS No. |

15544-54-4 |

|---|---|

Molecular Formula |

C9H5NO4 |

Molecular Weight |

191.14 g/mol |

IUPAC Name |

5-hydroxy-1H-quinoline-2,7,8-trione |

InChI |

InChI=1S/C9H5NO4/c11-5-3-6(12)9(14)8-4(5)1-2-7(13)10-8/h1-3,11H,(H,10,13) |

InChI Key |

ILESTJVGWALRFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=CC(=O)C2=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Hydroxyquinoline-2,7,8(1H)-trione typically involves oxidative or substitution reactions on quinoline derivatives, specifically targeting the introduction of hydroxy and keto (trione) groups at defined positions on the quinoline ring. The compound can be viewed as a derivative of 4-hydroxy-2-quinolone frameworks, which undergo further oxidation or substitution to yield the trione structure.

Method 1: Oxidation of 4-Hydroxy-2-Quinolones with Quinones

One established route involves reacting 4-hydroxy-2(1H)-quinolones with strong oxidizing quinones such as 3,4,5,6-tetrachloro-1,2-benzoquinone in an aprotic solvent like tetrahydrofuran. This reaction proceeds regioselectively, yielding trione derivatives including 5-hydroxyquinoline-2,7,8(1H)-trione analogs in good yields.

- Reaction Conditions:

- Reactants: 4-hydroxy-2(1H)-quinolone and 3,4,5,6-tetrachloro-1,2-benzoquinone

- Solvent: Tetrahydrofuran

- Temperature: Ambient to mild heating

- Time: Several hours

- Yields: Generally good, often exceeding 70%

- Mechanism: Electrophilic substitution followed by oxidation leads to trione formation

- Characterization: Confirmed by IR, NMR (including 2D NMR), mass spectrometry, and elemental analysis

Method 2: Formylation and Subsequent Condensation of 2-Quinolones

Another approach involves the formylation of 2-quinolones using a mixture of dimethylformamide and triethylamine, which produces 4-formyl-2-quinolone intermediates. These intermediates then react with parent quinolones under heating to form methylene-bridged bis(4-hydroxyquinolin-2(1H)-ones), which can be manipulated to yield trione derivatives.

- Reaction Conditions:

- Reactants: 4-hydroxy-2(1H)-quinolones and 4-formyl-2-quinolones

- Reagents: Triethylamine, dimethylformamide

- Temperature: 70–80 °C

- Time: 8–12 hours

- Yields: Moderate to good (60–87%)

- Mechanism: Formylation followed by condensation and decarboxylation steps

- Notes: The reaction pathway was supported by isolation of dimethylamine as a byproduct, confirming the mechanism

Method 3: Acidic Hydrolysis and Cyclization of Quinoline Derivatives

Hydrolysis of ester derivatives of quinoline compounds under acidic conditions can lead to intermediates that spontaneously decarboxylate and cyclize, forming trione-containing quinoline structures. For example, acidic ester hydrolysis with concentrated hydrochloric acid furnishes intermediates that rapidly decarboxylate to form quinoline trione derivatives.

- Reaction Conditions:

- Reactants: Alkyl 2-(4-hydroxyquinolin-2-yl)acetates

- Reagents: Concentrated hydrochloric acid

- Temperature: Reflux or elevated temperatures (~120–180 °C)

- Time: Several hours

- Yields: Variable; optimization required to minimize side products

- Mechanism: Ester hydrolysis → decarboxylation → intramolecular cyclization

- Notes: Avoidance of acid catalysts like para-toluenesulfonic acid is recommended to prevent side reactions

Comparative Data Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Hydroxy-2(1H)-quinolone | 3,4,5,6-Tetrachloro-1,2-benzoquinone, THF | Ambient to mild heating | 4–8 | >70 | Regioselective oxidation, well-characterized |

| 2 | 4-Hydroxy-2(1H)-quinolone + 4-formyl-2-quinolone | Triethylamine, DMF | 70–80 | 8–12 | 60–87 | Formylation and condensation, byproduct dimethylamine confirms mechanism |

| 3 | Alkyl 2-(4-hydroxyquinolin-2-yl)acetates | Concentrated HCl, reflux | 120–180 | 4–6 | Variable | Acidic hydrolysis followed by decarboxylation; side reactions possible |

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyquinoline-2,7,8(1h)-trione can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states.

Reduction: Reduction of the trione to corresponding diols or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of quinoline-2,7,8-trione derivatives.

Reduction: Formation of quinoline-2,7,8-diol derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxyquinoline-2,7,8(1h)-trione involves its interaction with specific molecular targets and pathways. This may include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor interaction: Binding to receptors and modulating their activity.

Pathway modulation: Affecting various biochemical pathways within cells.

Comparison with Similar Compounds

Key Observations:

Structural Diversity: Quinoline- and pyrimidine-based triones (e.g., 5-Hydroxyquinoline-2,7,8(1H)-trione and 5-(Indol-3-yl)-5-hydroxypyrimidine-trione) share trione functionalization but differ in aromatic backbone complexity. The quinoline system may confer enhanced π-π stacking interactions compared to simpler pyrimidines . TATATO’s triazine core enables efficient crosslinking in polymer networks, a property less explored in quinoline-triones .

Hydroxyl groups (as in 5-Hydroxyquinoline-2,7,8(1H)-trione and 5-(Indol-3-yl)-5-hydroxypyrimidine-trione) may facilitate hydrogen bonding, influencing solubility and biological interactions .

Pyrimidine-triones often utilize barbituric acid derivatives as precursors .

Applications: TATATO’s role in polymer chemistry highlights triones’ utility beyond pharmaceuticals. In contrast, indole- and quinoline-triones are more likely candidates for drug discovery due to their heteroaromatic frameworks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Hydroxyquinoline-2,7,8(1H)-trione, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via Knoevenagel condensation, analogous to barbituric acid derivatives (e.g., 5-(3-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione) using aldehydes under reflux in ethanol . Optimization requires monitoring pH, temperature, and stoichiometry. Post-synthesis purification via recrystallization or chromatography is critical to isolate tautomeric forms, as hydroxyl and keto groups may lead to equilibrium mixtures .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) resolve the tautomeric equilibrium of 5-Hydroxyquinoline-2,7,8(1H)-trione?

- Methodology :

- 1H/13C NMR : Detect proton environments and carbon hybridization shifts to distinguish hydroxyl (phenolic) and keto tautomers. For example, enolic protons in zwitterionic forms resonate downfield (~δ 12–15 ppm) .

- IR : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and hydroxyl (O–H) vibrations (~3000–3500 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks to confirm dominant tautomers .

Q. What safety protocols are essential when handling 5-Hydroxyquinoline-2,7,8(1H)-trione in laboratory settings?

- Methodology : Follow GHS guidelines for skin/eye protection (e.g., corrosion category 1B) and aquatic toxicity mitigation. Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. Store in airtight containers with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does 5-Hydroxyquinoline-2,7,8(1H)-trione inhibit protein aggregation, and what experimental models validate its efficacy?

- Methodology :

- In vitro assays : Use Thioflavin-T fluorescence to monitor amyloid-β or mutant SOD1 aggregation kinetics. Compare EC₅₀ values with pyrimidine-trione derivatives (e.g., 5-methyl-1,3-diphenethylpyrimidine-2,4,6(1H,3H,5H)-trione, EC₅₀ >32 μM) .

- Computational docking : Model interactions between the trione scaffold and aggregation-prone regions using AutoDock or Schrödinger Suite .

Q. What strategies address contradictory reactivity data in oxidation reactions involving 5-Hydroxyquinoline-2,7,8(1H)-trione?

- Methodology :

- Controlled oxidation : Use m-chloroperbenzoic acid (mCPBA) in stepwise reactions to isolate intermediates (e.g., sulfoxide derivatives) and characterize them via LC-MS .

- pH-dependent studies : Adjust reaction media (e.g., acidic vs. basic) to stabilize specific tautomers, as protonation states influence redox behavior .

Q. How can computational chemistry predict the thermodynamic stability of tautomers in 5-Hydroxyquinoline-2,7,8(1H)-trione?

- Methodology :

- DFT calculations : Compare Gibbs free energies of hydroxyl, keto, and zwitterionic forms at the B3LYP/6-311+G(d,p) level. Solvent effects (e.g., polarizable continuum models) refine accuracy .

- Reaction thermochemistry : Reference data from analogous systems (e.g., ΔrH° for trione formation via cyclotrimerization: ~-51.8 kJ/mol) .

Q. What role does 5-Hydroxyquinoline-2,7,8(1H)-trione play in metal chelation, and how is this quantified experimentally?

- Methodology :

- UV-Vis titration : Monitor bathochromic shifts upon metal binding (e.g., Fe³⁺, Cu²⁺) in aqueous buffer. Calculate stability constants (log K) using Benesi-Hildebrand plots .

- X-ray absorption spectroscopy (XAS) : Resolve coordination geometry and oxidation states of metal complexes .

Data Interpretation and Conflict Resolution

Q. How should researchers reconcile discrepancies in reported NMR chemical shifts for 5-Hydroxyquinoline-2,7,8(1H)-trione derivatives?

- Methodology :

- Standardized conditions : Ensure consistent solvent (e.g., DMSO-d6 vs. CDCl3), temperature, and concentration. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping peaks .

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., oxidation artifacts) that may skew spectral data .

Q. What statistical approaches validate the reproducibility of synthetic yields across different batches?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., catalyst loading, solvent polarity). Use ANOVA to identify significant factors .

- Control charts : Monitor yield distributions over ≥5 batches to detect systematic errors .

Tables

Table 1 : Key Spectral Data for 5-Hydroxyquinoline-2,7,8(1H)-trione Derivatives

| Compound | 1H NMR (δ, ppm) | IR (C=O, cm⁻¹) | Reference |

|---|---|---|---|

| Zwitterionic form | 15.44 (s, OH) | 1698, 1660 | |

| Keto tautomer | 3.81 (s, OCH3) | 1640 |

Table 2 : Reaction Thermodynamics for Analogous Triones

| Reaction | ΔrH° (kJ/mol) | Conditions | Reference |

|---|---|---|---|

| Cyclotrimerization | -51.8 ± 2.9 | Diglyme, liquid | |

| Tautomer interconversion | +80.8 | Solid phase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.